Methyl N-methylanthranilate

Catalog No.
S567678
CAS No.
85-91-6
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-methylanthranilate

CAS Number

85-91-6

Product Name

Methyl N-methylanthranilate

IUPAC Name

methyl 2-(methylamino)benzoate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3

InChI Key

GVOWHGSUZUUUDR-UHFFFAOYSA-N

SMILES

Array

solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER
SOL IN MOST COMMON ORGANIC SOLVENTS
475 mg/L @ 20 °C (exp)
Insoluble in water; Slightly soluble in glycerol; Soluble in oils
Soluble (in ethanol)

Synonyms

Methyl-N-methylanthranilate

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC

The exact mass of the compound Dimethylanthranilate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcohol, ethersol in most common organic solventsinsoluble in water; slightly soluble in glycerol; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9406. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl N-methylanthranilate (M-N-MA) is a secondary amine ester characterized by its distinct mandarin and grape olfactory profile. From a procurement and formulation standpoint, its value is entirely dictated by its N-methylated structure, which distinguishes it from the more common primary amine, methyl anthranilate. This structural modification prevents the condensation reactions typical of primary amines, making M-N-MA highly stable in aldehyde-rich environments. However, this same secondary amine structure introduces strict handling and regulatory constraints, specifically regarding UVA-induced phototoxicity and susceptibility to nitrosation, which dictate its maximum allowable concentrations and packaging requirements in industrial applications.

Attempting to substitute methyl anthranilate (MA) for Methyl N-methylanthranilate (M-N-MA) based on their similar odor profiles will result in catastrophic formulation failures. MA is a primary amine that rapidly reacts with aldehydes to form Schiff bases (such as Aurantiol), causing clear liquids to discolor into deep yellow or brown hues over time. M-N-MA, as a secondary amine, cannot form these Schiff bases, making it the mandatory choice for color-stable, aldehyde-containing formulas. Conversely, swapping M-N-MA into a formula originally designed for MA will trigger severe regulatory violations; M-N-MA is highly phototoxic and is strictly capped at 0.1% in leave-on cosmetics and banned in sunscreens, whereas MA does not carry this specific restriction [1]. Furthermore, M-N-MA requires nitrite-free storage to prevent the formation of carcinogenic nitrosamines, a constraint not applicable to primary amines [2].

Aldehyde Stability and Schiff Base Prevention

In fragrance and cosmetic formulations containing aldehydes (e.g., hydroxycitronellal), primary amines undergo condensation to form Schiff bases. Methyl anthranilate reacts to form Aurantiol, significantly increasing molecular weight and shifting the product color to yellow or brown. Methyl N-methylanthranilate, lacking the necessary primary amine protons, physically cannot undergo this condensation. Consequently, formulations utilizing M-N-MA maintain their original color and intended volatility profile, whereas MA-based equivalents suffer from severe aesthetic degradation and altered evaporation rates [1].

Evidence DimensionSchiff base formation with aldehydes
Target Compound Data0% Schiff base formation; color remains stable
Comparator Or BaselineMethyl anthranilate (Forms Schiff bases like Aurantiol; causes yellow/brown discoloration)
Quantified DifferenceComplete prevention of aldehyde-amine condensation and subsequent discoloration
ConditionsAldehyde-rich liquid formulations under standard ambient storage and UV exposure

Buyers must procure M-N-MA specifically when formulating clear or color-sensitive products where the grape/floral profile is required alongside aldehydes.

Regulatory Constraints: Phototoxicity Limits

The procurement of M-N-MA is heavily dictated by its phototoxic properties under UVA exposure. According to the SCCS and EU Regulation 2022/135, M-N-MA exhibits in vitro phototoxicity at dilutions as low as 0.05%. Consequently, its maximum allowable concentration is strictly capped at 0.1% for leave-on products and 0.2% for rinse-off products, and it is entirely prohibited in sunscreens. Methyl anthranilate does not face these identical phototoxicity caps, allowing for higher dosing. Purchasing M-N-MA without accounting for these strict formulation limits will result in unusable surplus inventory and non-compliant end products [1].

Evidence DimensionMaximum allowable concentration in leave-on cosmetics (EU/IFRA)
Target Compound DataStrictly limited to 0.1%; banned in sunscreens
Comparator Or BaselineMethyl anthranilate (Not subject to the 0.1% phototoxicity cap)
Quantified DifferenceSignificant difference in allowable formulation load; M-N-MA is strictly capped due to phototoxicity
ConditionsEU Cosmetics Regulation Annex III and IFRA 49th/51st Amendment compliance

Procurement volumes must be precisely calculated against the 0.1% limit to avoid regulatory rejection and hazardous consumer exposure.

Nitrosation Susceptibility and Storage Requirements

Because M-N-MA is a secondary amine, it is highly susceptible to nitrosation when exposed to nitrosating agents, leading to the formation of potentially carcinogenic nitrosamines. EU regulations mandate that M-N-MA must not be formulated with nitrosating agents, and the final nitrosamine content must remain below 50 μg/kg. Furthermore, the raw material must be stored in nitrite-free containers. Primary amines like methyl anthranilate do not form stable N-nitrosamines in this manner, meaning they do not require these specialized packaging and purity verifications during procurement[1].

Evidence DimensionNitrosamine formation limit and packaging constraint
Target Compound DataMax 50 μg/kg nitrosamine; requires nitrite-free containers
Comparator Or BaselineMethyl anthranilate (Primary amine; does not form stable N-nitrosamines)
Quantified DifferenceStrict 50 μg/kg purity threshold and specialized container requirement for M-N-MA
ConditionsLong-term storage and formulation in the presence of nitrogen oxides or nitrites

Buyers must audit their supply chain to ensure M-N-MA is shipped in nitrite-free drums and meets the <50 μg/kg nitrosamine specification.

Aldehyde-Rich Fine Fragrances and Clear Perfumes

M-N-MA is the mandatory choice for perfumers and formulators creating clear, aesthetically sensitive fragrances that require a mandarin/grape note alongside aldehydes. Because it prevents the formation of colored Schiff bases, it ensures the final product will not degrade into an unappealing brown or yellow liquid upon UV exposure or aging, a critical quality-control metric for luxury cosmetics [1].

Rinse-Off Personal Care Products

Due to the strict 0.1% limit in leave-on products caused by its phototoxicity, M-N-MA is optimally deployed in rinse-off applications such as shampoos and toilet soaps. In these formats, the regulatory limit is raised to 0.2%, providing formulators with sufficient headroom to achieve the desired olfactory impact without violating EU Regulation 2022/135 or risking consumer photosensitivity [2].

Avian Repellent Formulation Research

While methyl anthranilate is the industry-standard avian repellent, M-N-MA is procured by agricultural researchers as a structural analog to study structure-activity relationships in bird trigeminal nerve irritation. Its differing volatility and secondary amine structure provide a comparative baseline for developing next-generation crop protection formulations .

Physical Description

Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB]
Liquid
Pale yellow liquid with bluish fluorescence; Grape-like aroma

Color/Form

PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE
CRYSTALS FROM PETROLEUM ETHER

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Boiling Point

256 °C @ 760 MM HG
255.00 to 256.00 °C. @ 760.00 mm Hg

Flash Point

91 °C

Heavy Atom Count

12

Taste

MUSTY, GRAPE-LIKE FLAVOR, SOMEWHAT MORE BERRY-LIKE THAN GRAPE

Density

1.120 @ 15 °C
1.124-1.132

Odor

ORANGE & MANDARIN-PEEL-LIKE ODOR

Melting Point

18.5-19.5 °C
19 °C

UNII

5Z37T562P9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1667 of 1722 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

85-91-6

Wikipedia

Dimethyl anthranilate

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

SYNTHESIS: BY METHYLATION OF METHYL ANTHRANILATE OR ESTERIFICATION OF N-METHYLANTHRANILIC ACID. ASSAY: 98% MIN (99%).

General Manufacturing Information

Benzoic acid, 2-(methylamino)-, methyl ester: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 5.1 PPM; ICE CREAM, ICES, ETC 5.0 PPM; CANDY 18 PPM; BAKED GOODS 17 PPM; JELLIES 4.0 PPM.
REPORTED FOUND IN MANDARIN ESSENTIAL OIL & MANDARIN-LEAVES ESSENTIAL OIL (50-76.5%); ALSO REPORTED IN OIL FROM BULBS OF KAEMPFERIA ETHELAE L; IN ORANGE PETITGRAIN, & IN OIL FROM HYACINTH FLOWERS.

Dates

Last modified: 08-15-2023

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